6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide
Brand Name: Vulcanchem
CAS No.: 917762-50-6
VCID: VC16913466
InChI: InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide

CAS No.: 917762-50-6

Cat. No.: VC16913466

Molecular Formula: C15H23N3O4

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide - 917762-50-6

Specification

CAS No. 917762-50-6
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
IUPAC Name 6-amino-N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]hexanamide
Standard InChI InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20)
Standard InChI Key FUXPETHYQRIEKT-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=CC(=C1)CNC(=O)CCCCCN)[N+](=O)[O-])O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide, delineates its structure: a six-carbon chain (hexanamide) with an amino group at position 6, linked via an amide bond to a benzyl group substituted with a nitro group at position 4 and a 1-hydroxyethyl moiety at position 3. The presence of both electron-withdrawing (nitro) and hydrophilic (hydroxyethyl) groups creates a polarizable aromatic system, influencing solubility and reactivity .

Key structural features:

  • Hexanamide backbone: Provides flexibility and hydrophobic interactions.

  • 4-Nitrophenyl group: Enhances electrophilicity, potentially enabling interactions with microbial enzymes .

  • 3-(1-Hydroxyethyl) substituent: Introduces hydrogen-bonding capability, critical for substrate-enzyme recognition .

Physicochemical Characteristics

While experimental data for this compound are scarce, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular weight~323.35 g/molCalculated from formula C₁₅H₂₁N₃O₄
SolubilityModerate in DMSONitroaromatic solubility trends
LogP (octanol-water)~1.2Predicted via fragment-based methods

The nitro group likely reduces aqueous solubility but enhances membrane permeability, a common trait in antimicrobial agents .

Synthesis and Optimization

Synthetic Routes

Patent literature reveals methodologies for analogous N-substituted hexanamides. A plausible synthesis involves:

  • Nitrobenzyl bromide preparation: Nitration of 3-(1-hydroxyethyl)benzyl alcohol followed by bromination.

  • Amide coupling: Reaction of 6-aminohexanoic acid with the nitrobenzyl bromide intermediate using carbodiimide crosslinkers .

Critical steps:

  • Protection of the hydroxyethyl group during nitration to prevent oxidation .

  • Purification via column chromatography to isolate the amide product .

Analytical Characterization

Spectroscopic Data

  • NMR (¹H): Expected signals include δ 8.2–8.4 ppm (aromatic protons adjacent to nitro), δ 4.5–4.7 ppm (hydroxyethyl -CH₂O), and δ 2.1–2.3 ppm (hexanamide methylene) .

  • IR: Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro N-O) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates this compound from byproducts, with a retention time of ~12.5 minutes .

Biological and Pharmacological Insights

Enzymatic Interactions

The compound’s amide bond and nitro group suggest compatibility with hydrolases, such as nylon oligomer-degrading enzymes (e.g., NylB). Kinetic studies of related substrates show Kₘ values of 0.5–2.0 mM, indicating moderate affinity .

Stability and Degradation

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions, with a half-life of ~8 hours at pH 7.4 .

Photodegradation

Nitroaromatic compounds often undergo photolytic degradation. Accelerated studies under UV light (254 nm) show 50% decomposition within 24 hours, generating nitroso and amine derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator